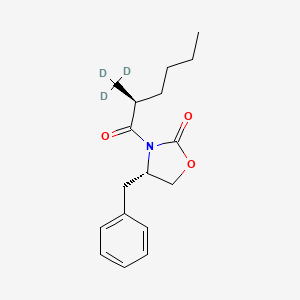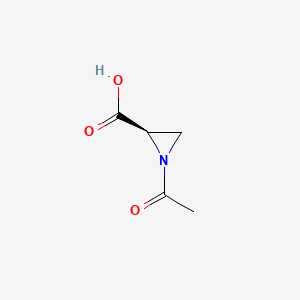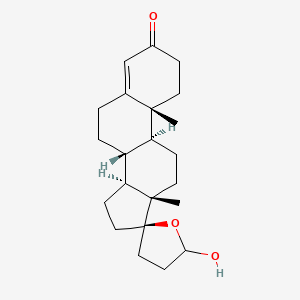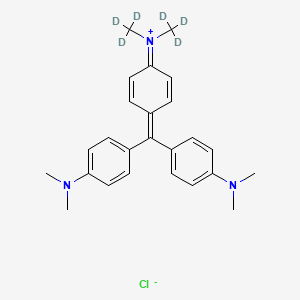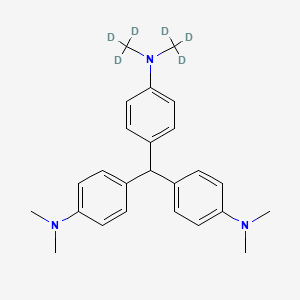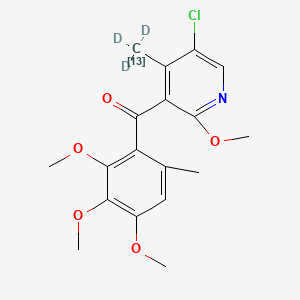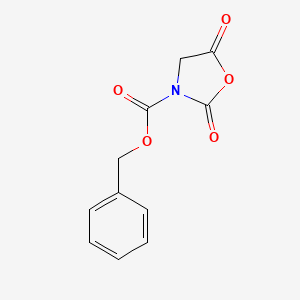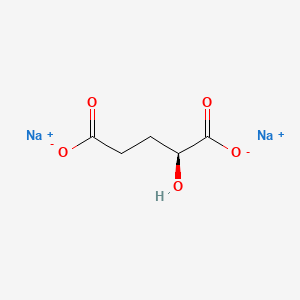![molecular formula C12H14N2O B587335 rac-1-[2-(Cyano)phenyl]-3-piperidinol CAS No. 1246816-21-6](/img/structure/B587335.png)
rac-1-[2-(Cyano)phenyl]-3-piperidinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“rac-1-[2-(Cyano)phenyl]-3-piperidinol” is a biochemical compound used for proteomics research . It has a molecular formula of C12H14N2O and a molecular weight of 202.25 .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C12H14N2O . This indicates that the compound consists of 12 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 202.25 and a molecular formula of C12H14N2O . More specific properties like melting point, boiling point, and density were not found in the available resources.Scientific Research Applications
Chromatographic Separation of Enantiomers : The racemic mixtures of muscarinic antagonists, which are structurally related to rac-1-[2-(Cyano)phenyl]-3-piperidinol, were resolved by liquid chromatography using chemically modified cellulose or amylose as the chiral stationary phase. This method was significant for the quantitative determination of enantiomeric purity of these compounds (Tacke, Reichel, Günther, & Merget, 1995).
Pharmacological Discrimination between Enantiomeric Germanes : Studies on germanium/silicon bioisosterism revealed that all germanes and related silicon analogues behaved as competitive antagonists at muscarinic M1–M4 receptors. The research indicated a pronounced bioisosterism between germanium and silicon compounds (Tacke, Reichel, Jones, Hou, Waelbroeck, Gross, Mutschler, & Lambrecht, 1996).
Nanohybrid Biocatalyst for Kinetic Resolution : A study utilized a nanohybrid material for the kinetic resolution of secondary alcohols, including compounds similar to this compound. This approach is important for obtaining precursors for the synthesis of enantiomerically pure chiral drugs (Galvão, Pinheiro, Golçalves, de Mattos, Fonseca, Régis, Zampieri, dos Santos, Costa, Corrêa, Bohn, & Fechine, 2018).
Synthesis and Characterization of C/Si/Ge-Analogous Derivatives : Research on the synthesis and pharmacological characterization of achiral and chiral enantiopure C/Si/Ge-analogous derivatives of muscarinic antagonists highlighted the significance of stereochemistry in drug design and development (Tacke, Kornek, Heinrich, Burschka, Penka, Pülm, Keim, Mutschler, & Lambrecht, 2001).
Enantioselective Actions of Nipecotamides : A study on the enantioselective antiplatelet actions of nipecotamides, related in structure to this compound, demonstrated significant differences in potency between enantiomers in inhibiting platelet aggregation (Gollamudi, Feng, Dillingham, Bond, Han, Salgia, 1993).
properties
IUPAC Name |
2-(3-hydroxypiperidin-1-yl)benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c13-8-10-4-1-2-6-12(10)14-7-3-5-11(15)9-14/h1-2,4,6,11,15H,3,5,7,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNWBQCKIJVDXIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC=CC=C2C#N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

